Cas no 33241-80-4 (1-methoxy-2-(nitromethyl)benzene)

1-methoxy-2-(nitromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-methoxy-2-(nitromethyl)benzene
- SCHEMBL11801209
- 1-methoxy-2-(nitro-methyl)-benzene
- 33241-80-4
- EN300-1846660
-
- インチ: 1S/C8H9NO3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3
- InChIKey: DHOOGSFDAOJIOU-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1C[N+](=O)[O-]
計算された属性
- 精确分子量: 167.058243149g/mol
- 同位素质量: 167.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 155
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55Ų
- XLogP3: 1.8
1-methoxy-2-(nitromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1846660-0.5g |
1-methoxy-2-(nitromethyl)benzene |
33241-80-4 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1846660-0.05g |
1-methoxy-2-(nitromethyl)benzene |
33241-80-4 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1846660-0.1g |
1-methoxy-2-(nitromethyl)benzene |
33241-80-4 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1846660-1.0g |
1-methoxy-2-(nitromethyl)benzene |
33241-80-4 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1846660-1g |
1-methoxy-2-(nitromethyl)benzene |
33241-80-4 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1846660-10.0g |
1-methoxy-2-(nitromethyl)benzene |
33241-80-4 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1846660-2.5g |
1-methoxy-2-(nitromethyl)benzene |
33241-80-4 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1846660-5.0g |
1-methoxy-2-(nitromethyl)benzene |
33241-80-4 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1846660-0.25g |
1-methoxy-2-(nitromethyl)benzene |
33241-80-4 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1846660-5g |
1-methoxy-2-(nitromethyl)benzene |
33241-80-4 | 5g |
$2858.0 | 2023-09-19 |
1-methoxy-2-(nitromethyl)benzene 関連文献
-
Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
1-methoxy-2-(nitromethyl)benzeneに関する追加情報
1-Methoxy-2-(Nitromethyl)Benzene: A Comprehensive Overview
1-Methoxy-2-(Nitromethyl)Benzene (CAS No. 33241-80-4) is a versatile organic compound with a unique structure that has garnered significant attention in various scientific and industrial applications. This compound, also referred to as o-methoxy-nitromethylbenzene, belongs to the class of aromatic compounds and is characterized by its benzene ring substituted with a methoxy group at the 1-position and a nitromethyl group at the 2-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in numerous fields.
The synthesis of 1-methoxy-2-(nitromethyl)benzene involves several methodologies, including nucleophilic aromatic substitution and Friedel-Crafts alkylation. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing environmental impact and enhancing yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity. These developments highlight the compound's importance in modern organic chemistry.
One of the most notable applications of 1-methoxy-2-(nitromethyl)benzene is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various functional group transformations makes it a valuable building block for drug discovery programs. For instance, recent studies have demonstrated its utility in the development of anti-inflammatory agents and antioxidants, underscoring its potential in therapeutic applications.
In addition to pharmaceuticals, 1-methoxy-2-(nitromethyl)benzene finds application in agrochemicals, particularly as a precursor for herbicides and fungicides. Its role in enhancing crop protection has been validated by recent field trials, which have shown improved efficacy against various plant pathogens. This has positioned the compound as a key player in sustainable agriculture practices.
The environmental impact of 1-methoxy-2-(nitromethyl)benzene has also been a focal point of recent research. Studies have investigated its biodegradation pathways and toxicity profiles, revealing that under specific conditions, the compound can be effectively metabolized by microorganisms. These findings are crucial for assessing its safety in industrial and agricultural settings.
From a structural perspective, 1-methoxy-2-(nitromethyl)benzene exhibits interesting electronic properties due to the electron-donating methoxy group and the electron-withdrawing nitro group. This interplay influences its reactivity in various chemical reactions, making it a subject of interest in mechanistic studies. Recent computational chemistry models have provided deeper insights into its electronic structure, aiding in the design of novel synthetic pathways.
In conclusion, 1-methoxy-2-(nitromethyl)benzene (CAS No. 33241-80-4) stands out as a multifaceted compound with diverse applications across industries. Its unique chemical properties, coupled with ongoing advancements in synthesis and application techniques, ensure its continued relevance in scientific research and industrial processes.
33241-80-4 (1-methoxy-2-(nitromethyl)benzene) Related Products
- 937-51-9(3-Azepan-1-ylpropanenitrile)
- 5616-29-5(2-(pyridin-2-ylformamido)acetic acid)
- 2171823-84-8(2-{(9H-fluoren-9-yl)methoxycarbonyl}-7-(trifluoromethyl)-2-azaspiro4.5decane-4-carboxylic acid)
- 2092826-50-9(Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate)
- 1214374-21-6(4-Fluoro-3-(pyridin-3-yl)benzoyl chloride)
- 2680799-90-8(3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid)
- 2309431-87-4(Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate)
- 380435-06-3(2-({Imidazo1,2-apyridin-2-yl}methyl)sulfanylbenzoic Acid)
- 2171680-54-7(5-(6,6-dimethyl-1,4-oxazepan-4-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid)
- 1784926-43-7(2-(1-ethyl-1H-pyrazol-5-yl)morpholine)




